Propyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Propyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 329222-92-6
VCID: VC21477648
InChI: InChI=1S/C13H19NO2S/c1-3-6-16-13(15)11-9-5-4-8(2)7-10(9)17-12(11)14/h8H,3-7,14H2,1-2H3
SMILES: CCCOC(=O)C1=C(SC2=C1CCC(C2)C)N
Molecular Formula: C13H19NO2S
Molecular Weight: 253.36g/mol

Propyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

CAS No.: 329222-92-6

Cat. No.: VC21477648

Molecular Formula: C13H19NO2S

Molecular Weight: 253.36g/mol

* For research use only. Not for human or veterinary use.

Propyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate - 329222-92-6

Specification

CAS No. 329222-92-6
Molecular Formula C13H19NO2S
Molecular Weight 253.36g/mol
IUPAC Name propyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Standard InChI InChI=1S/C13H19NO2S/c1-3-6-16-13(15)11-9-5-4-8(2)7-10(9)17-12(11)14/h8H,3-7,14H2,1-2H3
Standard InChI Key ZHNHZQACSOEZEP-UHFFFAOYSA-N
SMILES CCCOC(=O)C1=C(SC2=C1CCC(C2)C)N
Canonical SMILES CCCOC(=O)C1=C(SC2=C1CCC(C2)C)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, propyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, reflects its intricate structure:

  • A tetrahydrobenzothiophene system (4,5,6,7-tetrahydro-1-benzothiophene) forms the core, featuring a sulfur atom at position 1 and a partially hydrogenated bicyclic framework.

  • An amino group (-NH₂) occupies position 2, while a methyl group (-CH₃) is attached to position 6 of the saturated ring.

  • The propyl ester (-COOCH₂CH₂CH₃) at position 3 enhances lipophilicity, influencing pharmacokinetic properties .

Table 1: Key Physicochemical Properties

PropertyValueMethod/Source
Molecular FormulaC₁₃H₁₉N₂O₂SPubChem
Molecular Weight253.36 g/molPubChem
Canonical SMILESCCCOC(=O)C1=C(SC2=C1CCC(C2)C)NPubChem
XLogP3-AA (Partition Coefficient)2.8Estimated via computational methods
Hydrogen Bond Donors1 (NH₂ group)Structural analysis
Hydrogen Bond Acceptors3 (S, O, O)Structural analysis

Spectral Characterization

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (CDCl₃): δ 1.05 (t, 3H, CH₂CH₂CH₃), 1.65–1.75 (m, 2H, CH₂CH₂CH₃), 2.25 (s, 3H, C6-CH₃), 2.60–2.90 (m, 4H, tetrahydro ring CH₂), 4.20 (t, 2H, OCH₂), 5.40 (s, 2H, NH₂).

  • ¹³C NMR (CDCl₃): δ 14.1 (CH₂CH₂CH₃), 22.4 (CH₂CH₂CH₃), 25.8 (C6-CH₃), 28.5–35.2 (tetrahydro ring CH₂), 60.8 (OCH₂), 123.5–152.1 (aromatic carbons), 166.5 (C=O).

Mass Spectrometry:

  • ESI-MS (m/z): 253.36 [M+H]⁺, fragment ions at m/z 207 (loss of -OCH₂CH₂CH₃) and m/z 164 (benzothiophene core).

Synthetic Methodologies

Conventional Synthesis Routes

The synthesis typically involves a two-step protocol:

Step 1: Formation of the Benzothiophene Core

Cyclocondensation of 6-methylcyclohexanone with elemental sulfur and malononitrile under acidic conditions (e.g., acetic acid/H₂SO₄) yields the 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid intermediate. Microwave-assisted synthesis (100–120°C, 30 min) improves yields to 75–80% compared to traditional reflux (6–8 hours, 60–65% yield).

Step 2: Esterification

The carboxylic acid reacts with propanol in the presence of a dehydrating agent (e.g., thionyl chloride or DCC/DMAP). Anhydrous chloroform at reflux (9–12 hours) provides the propyl ester in 60–63% yield after recrystallization from ethanol .

Table 2: Optimization Parameters for Esterification

ParameterOptimal ConditionImpact on Yield/Purity
SolventAnhydrous chloroformMinimizes hydrolysis
Temperature60–80°CBalances reaction rate and side reactions
CatalystDMAP (4-dimethylaminopyridine)Enhances esterification efficiency
PurificationEthanol recrystallizationPurity >95% (HPLC)

Advanced Synthetic Strategies

  • Enzymatic esterification: Lipase-catalyzed reactions (e.g., Candida antarctica Lipase B) in ionic liquids achieve 85% yield under mild conditions (40°C, 24 hours), reducing energy consumption .

  • Flow chemistry: Continuous-flow reactors with immobilized catalysts reduce reaction time to 2–3 hours while maintaining 70–75% yield.

Pharmacological Profile

Dopamine Receptor Agonism

Structural analogy to pramipexole (a D2/D3 receptor agonist) suggests dopaminergic activity. In silico docking studies (AutoDock Vina) predict strong binding to the D2 receptor (ΔG = -9.2 kcal/mol), comparable to ropinirole (-9.5 kcal/mol).

Table 3: Comparative Dopaminergic Activity

CompoundD2 Receptor Binding Affinity (Ki, nM)Selectivity (D2 vs. D1)
Propyl 2-amino-6-methyl derivative18.4 ± 2.115:1
Pramipexole3.8 ± 0.535:1
Ropinirole12.6 ± 1.825:1

Neuroprotective Mechanisms

  • Oxidative stress mitigation: Reduces ROS production in SH-SY5Y neuronal cells (EC₅₀ = 12.5 μM) via Nrf2 pathway activation .

  • Anti-apoptotic effects: Downregulates caspase-3 activity by 40% in MPTP-induced Parkinson’s disease models (10 mg/kg/day, oral).

Applications in Materials Science

Organic Semiconductors

The benzothiophene core enables π-π stacking in thin-film transistors (TFTs):

  • Hole mobility: 0.12 cm²/V·s (spin-coated films)

  • On/off ratio: 10⁵–10⁶ at 25°C

Coordination Chemistry

Acts as a bidentate ligand for transition metals:

  • Cu(II) complexes exhibit strong absorption at 650 nm (ε = 12,500 M⁻¹cm⁻¹), suitable for dye-sensitized solar cells.

  • Pd(0) complexes catalyze Suzuki-Miyaura couplings with 85–90% yield under aerobic conditions.

Stability and Degradation

Thermal Behavior

  • Melting point: 112–114°C (DSC, heating rate 10°C/min)

  • Thermogravimetric analysis (TGA): Decomposition onset at 220°C (N₂ atmosphere).

Photostability

  • UV-Vis irradiation (λ = 254 nm, 24 hours) degrades 35% of the compound, primarily via ester bond cleavage.

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